RPI-1

Vue d'ensemble

Description

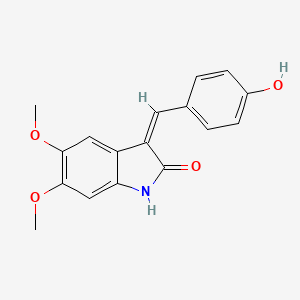

RPI-1 est un inhibiteur puissant et compétitif de la kinase Ret dépendante de l'ATP. Il est connu pour ses propriétés antitumorales et est principalement utilisé dans la recherche scientifique. Le composé inhibe la prolifération des cellules de carcinome médullaire thyroïdien humain TT en ciblant la phosphorylation de la tyrosine Ret, l'expression de la protéine Ret et l'activation de PLCgamma, ERKs et AKT .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

RPI-1 est synthétisé par une série de réactions chimiques impliquant la condensation de la 5,6-diméthoxy-1-indanone avec le 4-hydroxybenzaldéhyde. La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium, suivie d'étapes de cyclisation et d'oxydation pour donner le produit final .

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse avec des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour obtenir la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

RPI-1 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des quinones correspondantes.

Réduction : La réduction de this compound peut donner des hydroquinones.

Substitution : This compound peut subir des réactions de substitution nucléophile, en particulier au niveau de la partie indolinone.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Quinones

Réduction : Hydroquinones

Substitution : Divers indolinones substitués

Applications De Recherche Scientifique

RPI-1 a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des kinases et les réactions chimiques associées.

Biologie : Investigations sur son rôle dans l'inhibition de la prolifération cellulaire et l'induction de l'apoptose dans les cellules cancéreuses.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers, en particulier ceux impliquant des mutations de la kinase Ret.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de kinases et de produits pharmaceutiques associés.

Mécanisme d'action

This compound exerce ses effets en inhibant la tyrosine kinase Ret. Il se lie au site de liaison à l'ATP de la kinase, empêchant la phosphorylation et l'activation subséquente des voies de signalisation en aval. Cette inhibition entraîne une réduction de la prolifération cellulaire, une augmentation de l'apoptose et une diminution de la croissance tumorale .

Mécanisme D'action

RPI-1 exerts its effects by inhibiting the Ret tyrosine kinase. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation, increased apoptosis, and decreased tumor growth .

Comparaison Avec Des Composés Similaires

Composés similaires

Sunitinib : Un autre inhibiteur de kinase avec une spécificité cible plus large.

Vandetanib : Inhibe la kinase Ret et d'autres tyrosine kinases.

Cabozantinib : Cible plusieurs kinases, notamment Ret, MET et VEGFR2.

Unicité

RPI-1 est unique par sa grande spécificité pour la kinase Ret, ce qui en fait un outil précieux pour étudier les voies de signalisation liées à Ret et développer des thérapies anticancéreuses ciblées .

Propriétés

IUPAC Name |

(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-15-8-12-13(7-10-3-5-11(19)6-4-10)17(20)18-14(12)9-16(15)22-2/h3-9,19H,1-2H3,(H,18,20)/b13-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSMCYNBVCGIHC-QPEQYQDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC3=CC=C(C=C3)O)C(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)/C(=C/C3=CC=C(C=C3)O)/C(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269730-03-2 | |

| Record name | RPI-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269730032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RPI-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RPI-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ66VPR7DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one (RPI-1)?

A1: (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one (this compound) primarily targets the RET (rearranged during transfection) receptor tyrosine kinase. [, , , , , ] It demonstrates inhibitory activity against both wild-type and mutant forms of RET, including those associated with multiple endocrine neoplasia type 2A (MEN2A) and MEN2B. [, , ]

Q2: How does this compound interact with RET?

A2: While the precise binding mode of this compound to RET requires further investigation, it is suggested to involve a mechanism distinct from the initial design concept. [] Docking studies hint at a novel binding interaction scheme with the RET tyrosine kinase domain. []

Q3: What are the downstream effects of this compound's interaction with RET?

A3: Inhibiting RET with this compound leads to a cascade of downstream effects, including:

- Reduced phosphorylation of RET: This is a direct consequence of kinase inhibition. [, ]

- Suppression of downstream signaling pathways: this compound effectively blocks key pathways like ERK1/2, AKT, PLCγ, and STAT3, which are usually activated by RET. [, , , ]

- Inhibition of cell proliferation and invasion: This effect is observed in various cell lines, including those derived from medullary thyroid carcinoma (MTC). [, , , , ]

- Induction of apoptosis: this compound can trigger caspase-dependent apoptosis in certain cancer cells. []

Q4: Does this compound impact other signaling pathways besides RET?

A4: Yes, research suggests that this compound also inhibits other tyrosine kinases, including Met, Jak2, and potentially EGFR. [, , , ] This multi-kinase targeting contributes to its broader anti-tumor activity by simultaneously affecting multiple signaling pathways crucial for tumor growth, survival, and invasion.

Q5: What is the role of cofilin in the context of this compound and MTC?

A5: Studies indicate that cofilin, a protein regulating actin dynamics, is upregulated by RET activation and plays a role in MTC cell migration, invasion, and proliferation. [, ] this compound treatment reduces cofilin expression, subsequently affecting MTC cell motility. [, ]

Q6: What spectroscopic data is available for characterizing this compound?

A6: While the provided abstracts do not provide specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly used to characterize compounds like this compound.

Q7: Has the structure-activity relationship (SAR) of this compound been investigated?

A7: Yes, researchers have explored the SAR of this compound by synthesizing and evaluating analogs. For instance, replacing the indolinone core with a β-carboline scaffold while retaining the 3-[(4-hydroxyphenyl)methylidene] moiety resulted in compounds with comparable RET inhibitory activity. [] This suggests the 3-[(4-hydroxyphenyl)methylidene] group is critical for activity, while the core structure can tolerate modifications.

Q8: What analytical methods are used to characterize and quantify this compound?

A8: The provided research utilizes a combination of techniques, including:

- Immunoblotting: To assess the phosphorylation status of RET and other signaling proteins. [, , ]

- Cell proliferation and invasion assays: To evaluate the impact of this compound on cell behavior. [, , , , ]

- Gene expression analysis: To study changes in gene expression profiles upon this compound treatment. []

Q9: Have any formulation strategies been explored to improve this compound's properties?

A9: One study mentions the use of this compound in a targeted drug delivery nanosystem for pancreatic cancer therapy. [] Although details are limited, this suggests efforts to enhance this compound's delivery and efficacy. Further research might explore formulations to improve its solubility, bioavailability, and target specificity.

Q10: What is known about the dissolution and solubility of this compound?

A10: The abstracts do not provide details on the dissolution and solubility of this compound. These properties are critical for drug absorption and bioavailability. Future studies could investigate the dissolution rate and solubility of this compound in various media (e.g., simulated gastric fluid, simulated intestinal fluid) to understand its absorption characteristics.

Q11: What in vitro models have been used to study this compound?

A11: Researchers have employed various cell lines, including:

- NIH3T3 fibroblasts: Transfected with RET mutants to study the effects of this compound on cell proliferation and anchorage-independent growth. []

- Human MTC cell lines (TT, MZ-CRC-1): To investigate the impact of this compound on RET signaling, cell proliferation, invasion, and apoptosis. [, , , , , , , ]

- Human umbilical vein endothelial cells (HUVECs): To assess the effects of this compound on angiogenesis. []

Q12: What in vivo models have been used to assess this compound?

A12: this compound has been tested in mouse xenograft models of:

- Medullary thyroid carcinoma (MTC): Demonstrating inhibition of tumor growth, reduction in calcitonin levels (a biomarker for MTC), and potential for complete tumor regression. []

- Lung cancer: Showing significant reduction in spontaneous lung metastases and inhibition of angiogenesis in primary tumors. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-[[4-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methylsulfanylmethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1679946.png)